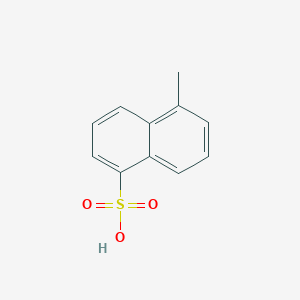

5-Methyl-1-naphthalenesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メチル-1-ナフタレンスルホン酸は、分子式C11H10O3Sの有機化合物です。ナフタレンの誘導体であり、ナフタレン環の5位にメチル基、1位にスルホン酸基が結合しています。この化合物は、化学、生物学、および産業など、さまざまな分野で応用されていることで知られています。

準備方法

合成経路と反応条件

5-メチル-1-ナフタレンスルホン酸の合成は、通常、5-メチルナフタレンのスルホン化によって行われます。このプロセスは、5-メチルナフタレンを濃硫酸と高温で処理するスルホン化反応から始まります。反応条件は通常、混合物を約150〜160°Cに加熱して、完全なスルホン化を確実に行う必要があります。 生成された生成物は、結晶化または他の分離技術によって精製され、純粋な5-メチル-1-ナフタレンスルホン酸が得られます .

工業生産方法

工業的な設定では、5-メチル-1-ナフタレンスルホン酸の生産は、同様のスルホン化プロセスに従いますが、規模が大きくなります。このプロセスでは、5-メチルナフタレンを含む反応器に硫酸を連続的に添加し、均一なスルホン化を確実に行うために、制御された加熱と撹拌を行います。反応混合物は、水酸化ナトリウムなどの塩基で中和され、スルホン酸のナトリウム塩が形成されます。 最終生成物は、ろ過、乾燥、精製工程によって得られます .

化学反応の分析

反応の種類

5-メチル-1-ナフタレンスルホン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するスルホン酸誘導体になるように酸化できます。

還元: 還元反応は、スルホン酸基を他の官能基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホン酸誘導体をもたらすのに対し、還元は異なる官能基を生成する可能性があります .

科学研究の応用

5-メチル-1-ナフタレンスルホン酸は、科学研究で幅広い用途があります。

化学: 染料、顔料、その他の有機化合物の合成における中間体として使用されます。

生物学: この化合物は、生化学的アッセイやさまざまな生物学的実験における試薬として使用されます。

科学的研究の応用

5-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals

作用機序

5-メチル-1-ナフタレンスルホン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。スルホン酸基はさまざまな化学反応に参加でき、さまざまな生成物の形成につながります。 この化合物は、酵素やその他のタンパク質とも相互作用することができ、それらの活性と機能に影響を与えます .

類似の化合物との比較

類似の化合物

ナフタレン-1-スルホン酸: 5位にメチル基がない点を除いて同様の構造です。

ナフタレン-2-スルホン酸: スルホン酸基が2位にある点を除いて同様の構造です。

1-ナフタレンスルホン酸: スルホン酸基が1位にある別の異性体

独自性

5-メチル-1-ナフタレンスルホン酸は、ナフタレン環にメチル基とスルホン酸基の両方が存在することによって独自です。 このユニークな構造は、特定の化学的性質と反応性を付与し、研究や産業におけるさまざまな用途に役立ちます .

類似化合物との比較

Similar Compounds

Naphthalene-1-sulfonic acid: Similar structure but without the methyl group at the fifth position.

Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at the second position.

1-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group at the first position

Uniqueness

5-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

特性

CAS番号 |

68487-68-3 |

|---|---|

分子式 |

C11H10O3S |

分子量 |

222.26 g/mol |

IUPAC名 |

5-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |

InChIキー |

BATOZQRGECFVTF-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。